molecular formula C14H13N5O7S B11023804 N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B11023804
M. Wt: 395.35 g/mol
InChI Key: BJFJFSCRHUWDAZ-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H13N5O7S and a molecular weight of 395.353 g/mol . This compound is characterized by the presence of a dinitrophenyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is unique due to the presence of both dinitrophenyl and sulfonyl groups, which confer distinct chemical properties. These groups enhance its reactivity and solubility, making it a valuable compound in various research applications .

Properties

Molecular Formula

C14H13N5O7S

Molecular Weight

395.35 g/mol

IUPAC Name

N-[4-[(2,4-dinitroanilino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N5O7S/c1-9(20)15-10-2-5-12(6-3-10)27(25,26)17-16-13-7-4-11(18(21)22)8-14(13)19(23)24/h2-8,16-17H,1H3,(H,15,20)

InChI Key

BJFJFSCRHUWDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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